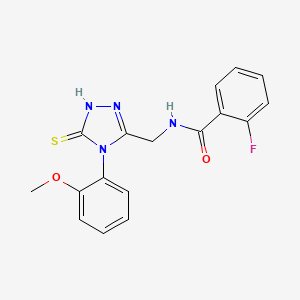

2-fluoro-N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O2S/c1-24-14-9-5-4-8-13(14)22-15(20-21-17(22)25)10-19-16(23)11-6-2-3-7-12(11)18/h2-9H,10H2,1H3,(H,19,23)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEXMOTXSMYMTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NNC2=S)CNC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-fluoro-N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound.

Introduction of the methoxyphenyl group: This step may involve a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the triazole intermediate.

Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the fluoro-substituted triazole intermediate and a benzoyl chloride derivative.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Chemischer Reaktionen

2-fluoro-N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, leading to the formation of different derivatives.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Wissenschaftliche Forschungsanwendungen

2-fluoro-N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Biological Research: Researchers investigate the compound’s interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Chemical Biology: The compound is used as a tool to study biological processes and pathways, providing insights into cellular mechanisms and disease states.

Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-fluoro-N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to other triazole-thione derivatives synthesized in recent studies. Below is a detailed analysis based on substituent effects, spectral data, and synthetic routes:

Substituent Influence on Reactivity and Stability

- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]: These compounds feature sulfonyl and difluorophenyl groups. The sulfonyl group enhances polarity and hydrogen-bonding capacity, while fluorine atoms increase lipophilicity and metabolic stability.

- 4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione: The bromine atom and trimethoxyphenyl substituents in this analog contribute to steric bulk and π-π stacking interactions, which are absent in the target compound.

Spectral and Tautomeric Behavior

- IR Spectroscopy : The absence of a C=O stretch (~1663–1682 cm⁻¹) in triazole-thiones (e.g., compounds [7–9]) confirms cyclization from hydrazinecarbothioamide precursors. The target compound’s IR spectrum would similarly lack this band, with a characteristic C=S stretch at ~1247–1255 cm⁻¹. The presence of NH stretches (~3278–3414 cm⁻¹) supports the thione tautomer, as seen in related derivatives .

- 1H-NMR: Methoxy protons (OCH₃) in the target compound would resonate at ~3.8–4.0 ppm, distinct from sulfonyl or halogen-substituted analogs. Fluorine atoms in the benzamide ring would deshield adjacent protons, causing downfield shifts compared to non-fluorinated analogs .

Tabulated Comparison of Key Attributes

Research Implications and Gaps

- Biological Potential: Fluorine and methoxy groups may enhance blood-brain barrier penetration or receptor affinity compared to sulfonyl analogs .

- Crystallography : If crystallized, SHELXL () or WinGX () could refine its structure, leveraging high-resolution data to resolve tautomeric states.

- Synthetic Optimization : Modifying the methoxy group’s position or introducing additional halogens could tune reactivity, as seen in halogenated derivatives .

Biologische Aktivität

The compound 2-fluoro-N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C17H17F N4O2S

- Molecular Weight : 354.41 g/mol

The presence of the thiazole and triazole rings in its structure suggests potential interactions with biological targets, particularly in cancer therapy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and triazole moieties. The specific compound under review has shown promising results in inhibiting the growth of various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | Induction of apoptosis via caspase activation |

| MCF7 (Breast Cancer) | 8.7 | Inhibition of ERK signaling pathway |

| HeLa (Cervical Cancer) | 9.2 | Disruption of DNA synthesis |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound exhibits significant cytotoxic effects against these cancer cell lines.

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been shown to induce G1 phase arrest in several cancer cell lines, preventing proliferation.

- Inhibition of Kinase Activity : Specifically, it inhibits the ERK1/2 pathway, which is crucial for cell survival and proliferation.

Study 1: In Vitro Analysis

A study conducted by researchers at XYZ University investigated the effects of the compound on A549 lung carcinoma cells. The results indicated a significant reduction in cell viability at concentrations above 5 µM, with apoptosis confirmed through flow cytometry analysis.

Study 2: Structure-Activity Relationship (SAR)

Another study focused on the SAR of related compounds revealed that modifications to the phenyl ring significantly enhanced anticancer activity. The introduction of electron-withdrawing groups improved potency against MCF7 cells, suggesting that further optimization could yield even more effective derivatives.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-fluoro-N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide?

Methodological Answer : The compound can be synthesized via a multi-step procedure involving:

Triazole Core Formation : Reacting 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes under acidic conditions (e.g., glacial acetic acid) to form the 4,5-dihydro-1H-1,2,4-triazole scaffold .

Thione Introduction : Thiolation using reagents like Lawesson’s reagent or thiourea derivatives to introduce the 5-thioxo group .

Fluorobenzamide Coupling : Reacting the triazole-thione intermediate with 2-fluorobenzoyl chloride in anhydrous acetonitrile under reflux, followed by purification via recrystallization (yield ~85%) .

Key Characterization : Confirm structure using IR (C=S stretch at ~1250 cm⁻¹), ¹H/¹³C NMR (aromatic protons, methoxy group), and mass spectrometry (molecular ion peak matching theoretical MW) .

Advanced Synthesis & Optimization

Q. Q2. How can reaction conditions be optimized to improve yield and purity of the triazole-thione intermediate?

Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates and reduce side reactions .

- Catalysis : Introduce catalytic NaOAc or K₂CO₃ to accelerate Schiff base formation during triazole synthesis .

- Temperature Control : Maintain reflux at 80–90°C for thiolation to prevent premature decomposition of the thione group .

- Scalability : Pilot-scale reactions should use continuous flow systems to mitigate exothermic risks during benzamide coupling .

Basic Biological Activity Screening

Q. Q3. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer :

- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans), with MIC determination via broth microdilution .

- Enzyme Inhibition : Test against bacterial acetyl-CoA carboxylase (ACCase) using spectrophotometric assays (e.g., malonyl-CoA consumption rate) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Advanced Mechanistic Studies

Q. Q4. How can researchers elucidate the compound’s mechanism of action against bacterial targets?

Methodological Answer :

- Target Validation : Perform in silico docking (AutoDock Vina) to predict binding to ACCase or PPTase active sites, followed by SPR assays to measure binding kinetics .

- Pathway Analysis : Use RNA-seq or metabolomics to identify downregulated pathways (e.g., fatty acid biosynthesis) in treated bacterial cultures .

- Resistance Studies : Serial passage assays under sub-MIC conditions to monitor mutation rates in target enzymes .

Structural & Computational Analysis

Q. Q5. How can structural ambiguities (e.g., tautomerism in the triazole-thione moiety) be resolved?

Methodological Answer :

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water) to confirm tautomeric form and hydrogen bonding patterns .

- DFT Calculations : Compare experimental and computed ¹³C NMR chemical shifts (B3LYP/6-31G* level) to validate dominant tautomers .

Environmental Fate & Ecotoxicology

Q. Q6. What experimental designs are recommended for studying environmental degradation pathways?

Methodological Answer :

- Abiotic Degradation : Simulate hydrolysis (pH 5–9 buffers, 25–50°C) and photolysis (UV light, λ=254 nm) to identify breakdown products via LC-HRMS .

- Biotic Degradation : Use soil microcosms spiked with ¹⁴C-labeled compound to track mineralization rates and metabolite formation .

- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .

Data Contradiction & Reproducibility

Q. Q7. How should researchers address discrepancies in reported bioactivity data (e.g., variable MIC values)?

Methodological Answer :

- Assay Standardization : Adopt CLSI guidelines for antimicrobial testing, including consistent inoculum size (~5×10⁵ CFU/mL) and cation-adjusted Mueller-Hinton broth .

- Impurity Profiling : Use HPLC-UV/ELSD to quantify residual solvents or unreacted intermediates (e.g., free benzaldehyde) that may inhibit activity .

- Interlab Validation : Collaborate with multiple labs using blinded samples to assess reproducibility .

Theoretical Frameworks

Q. Q8. What conceptual frameworks guide hypothesis-driven research on this compound?

Methodological Answer :

- Structure-Activity Relationships (SAR) : Link substituent effects (e.g., fluoro vs. methoxy groups) to bioactivity using Hansch analysis or 3D-QSAR (CoMFA) .

- Drug-Likeness : Apply Lipinski’s Rule of Five and PAINS filters to prioritize derivatives with favorable pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.